molecular formula C9H8N2O4S B14668616 4-Benzenesulfonyl-3-methyl-furazan 2-oxide CAS No. 49739-41-5

4-Benzenesulfonyl-3-methyl-furazan 2-oxide

Katalognummer: B14668616
CAS-Nummer: 49739-41-5
Molekulargewicht: 240.24 g/mol
InChI-Schlüssel: NPPFLFLMNSMLEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-4-phenylsulphonylfuroxan: is a heterocyclic compound characterized by a furoxan ring structure Furoxans are known for their unique chemical properties, including the presence of an out-of-ring oxygen atom, which contributes to their reactivity and stability

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4-phenylsulphonylfuroxan typically involves the introduction of substituents onto the furoxan ring. One common method is the post-ring introduction of substituents (PRIS) strategy, which allows for the direct synthesis of furoxan molecules. This method is preferred over conventional methods that require pre-installation of substituents on furoxan ring precursors .

Industrial Production Methods: Industrial production of 3-methyl-4-phenylsulphonylfuroxan may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.

Analyse Chemischer Reaktionen

Types of Reactions: 3-methyl-4-phenylsulphonylfuroxan undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

    Substitution: The furoxan ring allows for substitution reactions, where different substituents can be introduced onto the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles or electrophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides.

Wissenschaftliche Forschungsanwendungen

3-methyl-4-phenylsulphonylfuroxan has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-methyl-4-phenylsulphonylfuroxan involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modulate biological pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can interact with enzymes and receptors, leading to changes in cellular functions .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-methyl-4-phenylsulphonylfuroxan is unique due to its furoxan ring structure, which imparts specific reactivity and stability characteristics. This makes it distinct from other sulfur-containing compounds, such as sulfonimidates and thiols, which have different structural features and chemical behaviors.

Eigenschaften

CAS-Nummer

49739-41-5

Molekularformel

C9H8N2O4S

Molekulargewicht

240.24 g/mol

IUPAC-Name

4-(benzenesulfonyl)-3-methyl-2-oxido-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C9H8N2O4S/c1-7-9(10-15-11(7)12)16(13,14)8-5-3-2-4-6-8/h2-6H,1H3

InChI-Schlüssel

NPPFLFLMNSMLEQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=[N+](ON=C1S(=O)(=O)C2=CC=CC=C2)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.